molecular formula C9H18OSi B115073 tert-Butyldimethyl(2-propynyloxy)silane CAS No. 76782-82-6

tert-Butyldimethyl(2-propynyloxy)silane

Cat. No. B115073
CAS RN: 76782-82-6
M. Wt: 170.32 g/mol
InChI Key: ZYDKYFIXEYSNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04666899

Procedure details

A solution of propargyl alcohol (8.7 ml), t-butyldimethyl silyl chloride (25. g) and 4-dimethylaminopyridine (0.73 g) in methylene chloride (45 ml) was cooled to 0°. Triethylamine (25.1 ml) was added dropwise over 5 mins with stirring. After 18 h the mixture was diluted with methylene chloride (50 ml) and extracted with water (2×75 ml). The aqueous solutions were combined and then extracted with methylene chloride (25 ml). The organic phases were combined and washed with water and saturated aqueous ammonium chloride, dried and evaporated to give an oil (24.9 g). Distillation under reduced pressure afforded the title compound as an oil (20.8 g); bp 60°-62° (24 mm Hg).
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
25.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[C:5]([Si:9](Cl)([CH3:11])[CH3:10])([CH3:8])([CH3:7])[CH3:6].C(N(CC)CC)C>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:10][Si:9]([CH3:11])([C:5]([CH3:8])([CH3:7])[CH3:6])[O:4][CH2:1][C:2]#[CH:3]

Inputs

Step One
Name
Quantity
8.7 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
0.73 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×75 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (25 ml)
WASH
Type
WASH
Details
washed with water and saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C[Si](OCC#C)(C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.